molecular formula C7H7BrClN B12442198 3-Bromo-5-(2-chloroethyl)pyridine

3-Bromo-5-(2-chloroethyl)pyridine

Cat. No.: B12442198
M. Wt: 220.49 g/mol
InChI Key: GXGJFKOCLUUXGV-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-chloroethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-chloroethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-(2-chloroethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-chloroethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of 3-bromo-5-ethylpyridine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: 3-Bromo-5-ethylpyridine.

Scientific Research Applications

3-Bromo-5-(2-chloroethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-chloroethyl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a potent compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(2-chloroethyl)pyridine: Contains both bromine and chlorine atoms, making it unique in its reactivity and applications.

    3-Bromo-5-methylpyridine: Lacks the chloroethyl group, leading to different chemical properties and reactivity.

    5-Bromo-2-chloropyridine: Similar halogenation pattern but different substitution positions, affecting its chemical behavior.

Uniqueness

This compound stands out due to the presence of both bromine and chlorine atoms, which provide unique reactivity patterns and make it a versatile intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its significance in scientific research.

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

3-bromo-5-(2-chloroethyl)pyridine

InChI

InChI=1S/C7H7BrClN/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1-2H2

InChI Key

GXGJFKOCLUUXGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)CCCl

Origin of Product

United States

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